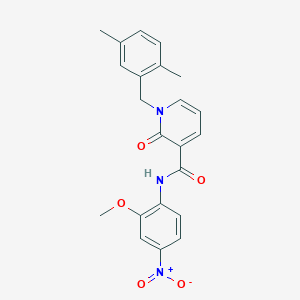

1-(2,5-dimethylbenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS No.: 941989-51-1

Cat. No.: VC7503241

Molecular Formula: C22H21N3O5

Molecular Weight: 407.426

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941989-51-1 |

|---|---|

| Molecular Formula | C22H21N3O5 |

| Molecular Weight | 407.426 |

| IUPAC Name | 1-[(2,5-dimethylphenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxopyridine-3-carboxamide |

| Standard InChI | InChI=1S/C22H21N3O5/c1-14-6-7-15(2)16(11-14)13-24-10-4-5-18(22(24)27)21(26)23-19-9-8-17(25(28)29)12-20(19)30-3/h4-12H,13H2,1-3H3,(H,23,26) |

| Standard InChI Key | ANOMSJYMYUTBLT-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC |

Introduction

1-(2,5-dimethylbenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound belonging to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry, particularly as calcium channel blockers and in the treatment of various diseases.

Key Characteristics:

-

Molecular Formula: C22H21N3O5

-

Molecular Weight: 407.426 g/mol

-

Classification: Dihydropyridine derivative and amide

Synthesis of 1-(2,5-dimethylbenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

The synthesis of this compound can be achieved through various chemical methods, including multi-component reactions and specific condensation techniques. The synthesis often involves starting materials that are readily available in organic synthesis. Reaction conditions typically involve controlling temperature and pH to optimize yield and purity.

Synthesis Steps:

-

Starting Materials: Commonly involve aromatic aldehydes and other organic precursors.

-

Reaction Conditions: Controlled temperature and pH are crucial for optimal yield and purity.

-

Characterization Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of the synthesized compound.

Structural Features:

-

Dihydropyridine Ring: Characterized by a pyridine ring with two hydrogen atoms replaced by functional groups.

-

Carboxamide Group: Contributes to its classification as an amide.

-

Substituents: Methoxy and nitrophenyl groups contribute to its reactivity and biological activity.

Biological Activities and Potential Applications

Dihydropyridine derivatives, including 1-(2,5-dimethylbenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, are known for their potential as calcium channel blockers. These compounds can modulate calcium channels in cellular membranes, which is crucial for treating various cardiovascular diseases.

Potential Applications:

-

Calcium Channel Blockers: Useful in treating hypertension and other cardiovascular conditions.

-

Medicinal Chemistry: Potential applications in developing drugs for various diseases.

Comparison with Related Compounds

Other dihydropyridine derivatives, such as 1-(2,5-dimethylbenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, share similar structural motifs but differ in specific substituents. These differences can significantly influence their biological activities and potential applications.

Comparison Table:

| Compound | Molecular Formula | Molecular Weight | Substituents |

|---|---|---|---|

| 1-(2,5-dimethylbenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | C22H21N3O5 | 407.426 g/mol | Methoxy, nitrophenyl |

| 1-(2,5-dimethylbenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | C22H21N3O4 | 391.427 g/mol | Methyl, nitrophenyl |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume